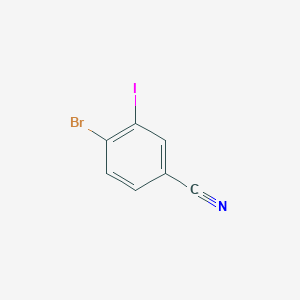

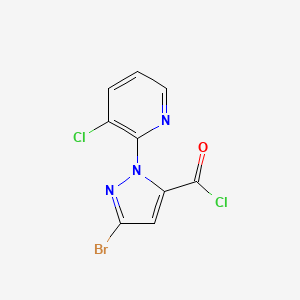

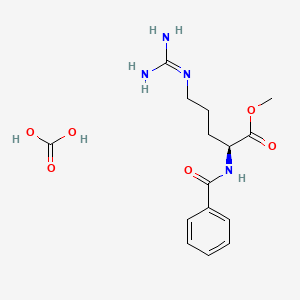

![molecular formula C12H20N2O3 B1528963 Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 392331-78-1](/img/structure/B1528963.png)

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate

Vue d'ensemble

Description

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It is used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors .

Synthesis Analysis

The synthesis of this compound can be achieved from tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic core, which is a common feature in many bioactive molecules .Chemical Reactions Analysis

As a reagent, this compound is used in the synthesis of various pharmaceutical compounds. It has been used in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors .Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.31 . It has a high GI absorption and is BBB permeant. It is a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique

Spirolactams as Conformationally Restricted Pseudopeptides

Spirolactams have been synthesized and analyzed for their role as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for dipeptides, such as Pro-Leu and Gly-Leu, and have been utilized in peptide synthesis. Conformational analyses of tripeptide analogues have shown their potential as gamma-turn and distorted type II beta-turn mimetics, indicating their utility in mimicking natural peptide structures for research purposes (Fernandez et al., 2002).

Synthesis and Applications of Azaspiro Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the one , has been synthesized through efficient routes. These compounds are notable for their bifunctional nature, allowing for further selective derivation on azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, highlighting their importance in expanding the toolkit available for synthetic organic chemistry (Meyers et al., 2009).

Supramolecular Arrangements and Crystal Analysis

Research into cyclohexane-5-spirohydantoin derivatives, which share structural similarities with Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, has explored the relationship between molecular and crystal structures. Crystallographic analysis of these compounds has provided insight into how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to our understanding of the structural basis for molecular interactions (Graus et al., 2010).

Versatility in Organic Synthesis

Tert-butyl nitrite (TBN), a reagent potentially involved in the synthesis of spiro compounds like this compound, has shown extensive application in organic transformations. Its role in activating molecular oxygen for radical reactions, including nitration, oximation, and oxidation, underscores its utility in the synthesis of novel organic compounds. This versatility promotes the exploration of spiro compounds in organic synthesis, offering a broad range of applications from pharmaceuticals to materials science (Li & Jia, 2017).

Mécanisme D'action

Target of Action

The primary targets of Tert-butyl 2-oxo-1,7-diazaspiro[3Similar compounds have been used in the synthesis of ret kinase inhibitors . RET kinase is a receptor tyrosine kinase that plays crucial roles in cell growth, differentiation, and survival .

Mode of Action

The exact mode of action of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a ret kinase inhibitor, it would bind to the kinase, preventing it from phosphorylating other proteins and thus inhibiting the signal transduction pathways that lead to cell growth and survival .

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it would affect pathways involved in cell growth, differentiation, and survival .

Result of Action

The molecular and cellular effects of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it could potentially inhibit cell growth and survival .

Propriétés

IUPAC Name |

tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYVMJMQRLATGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726252 | |

| Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392331-78-1 | |

| Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

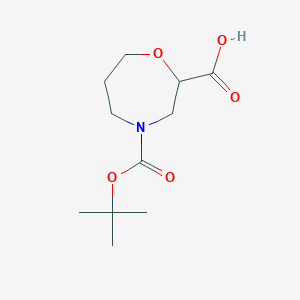

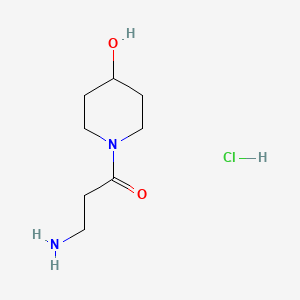

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)

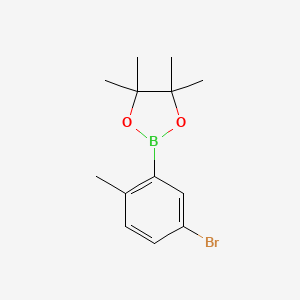

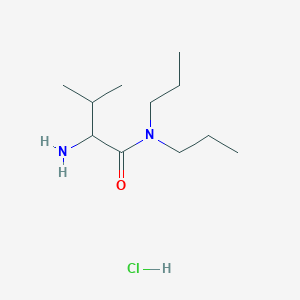

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)

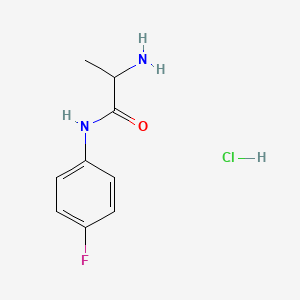

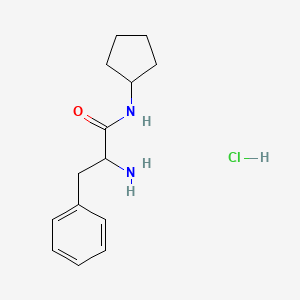

![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)

![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)